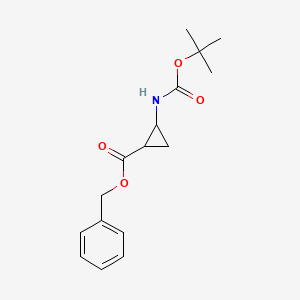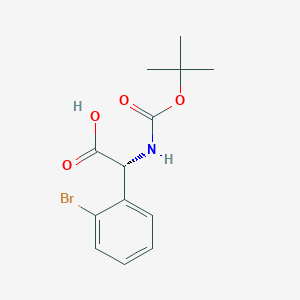![molecular formula C6H3BrClN3 B14025395 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves the use of commercially available starting materials. One common method involves the Sonogashira cross-coupling reaction followed by base-induced cyclization. The key intermediate, 3,5-dibromo-6-chloropyrazin-2-amine, undergoes a series of reactions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions to enhance regio- and stereo-selectivity, as well as metal-catalyzed reactions to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: These reactions often involve the formation of additional rings, enhancing the compound’s structural complexity.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Utilizes palladium catalysts and copper co-catalysts.
Microwave Irradiation: Enhances reaction rates and selectivity.
Major Products: The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Employed in the development of organic optoelectronic materials, such as light-emitting diodes and photovoltaic cells
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Used in the preparation of pyrazole compounds as Raf inhibitors.
Dipyrrolopyrazine Derivatives: Employed in optoelectronic applications and exhibit similar synthetic routes.
Uniqueness: 6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine stands out due to its unique combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This compound’s ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-6(10-4)11-5(8)2-9-3/h1-2H,(H,10,11) |
InChI Key |
YKNOCWMCLYUZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC(=CN=C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)




![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)




